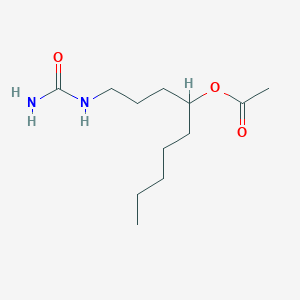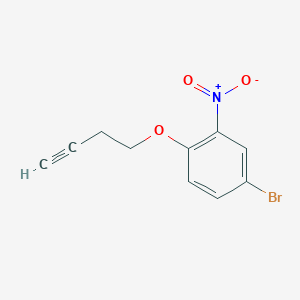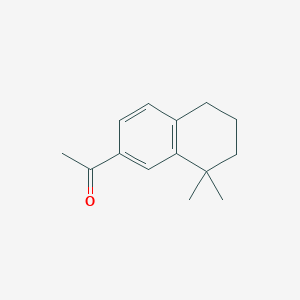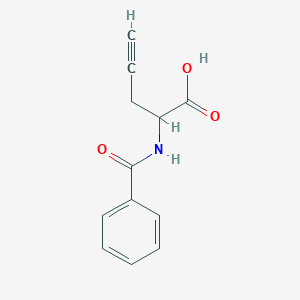![molecular formula C12H8BrFO B8622630 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B8622630.png)
4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2’-fluoro-4’-bromobiphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a hydroxyl group at the 4-position, a fluorine atom at the 2’-position, and a bromine atom at the 4’-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2’-fluoro-4’-bromobiphenyl can be achieved through several methods. One common approach involves the diazotization of 2-fluoro-4-bromoaniline followed by a coupling reaction with phenol. The reaction conditions typically include the use of isopropyl nitrite as the diazotizing agent and copper(I) chloride as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-2’-fluoro-4’-bromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution Reactions: Products include various substituted biphenyl derivatives.
Oxidation Reactions: Products include quinones and other oxidized biphenyl compounds.
Reduction Reactions: Products include dehalogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-2’-fluoro-4’-bromobiphenyl has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2’-fluoro-4’-bromobiphenyl involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine and bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action .
Comparación Con Compuestos Similares
4-Hydroxy-4’-bromobiphenyl: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Fluoro-4-bromobiphenyl: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds.
4-Hydroxy-2’-fluorobiphenyl: Lacks the bromine atom, which may alter its chemical reactivity and interactions.
Uniqueness: 4-Hydroxy-2’-fluoro-4’-bromobiphenyl is unique due to the presence of both a hydroxyl group and halogen atoms, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H8BrFO |
|---|---|
Peso molecular |
267.09 g/mol |
Nombre IUPAC |
4-(4-bromo-2-fluorophenyl)phenol |
InChI |
InChI=1S/C12H8BrFO/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H |
Clave InChI |
WOIQLQNFGBYUQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C(C=C2)Br)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


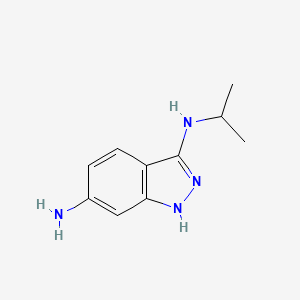
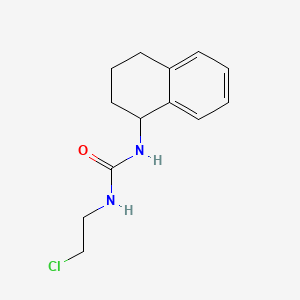
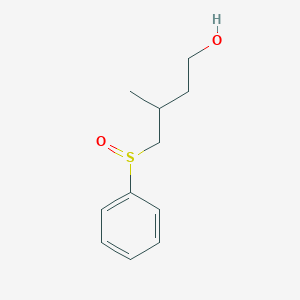
![3-(4-Bromophenyl)-6-methoxybenzo[b]thiophene](/img/structure/B8622575.png)
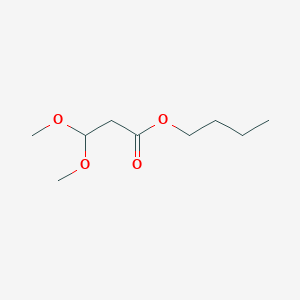

![1,3-Dimethyl-5-phenyl-1,4-dihydropyridazino[3,4-d]pyrimidine](/img/structure/B8622587.png)
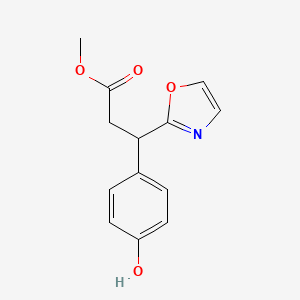
![4,6-Dimethyl-4,5-dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8622598.png)
![1-Methyl-2-(propane-1-sulfinyl)-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B8622612.png)
